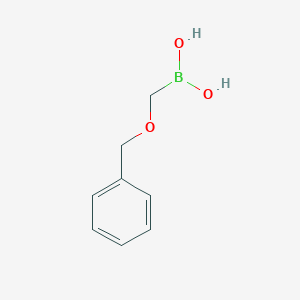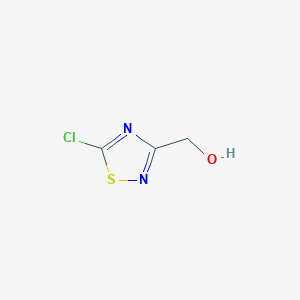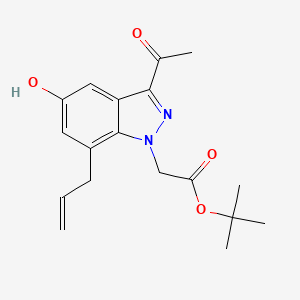![molecular formula C13H22N2O5 B12838985 (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)
(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxylic acid group. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-diisopropylethylamine (DIPEA) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the rapid assembly of complex peptides.
化学反応の分析
Types of Reactions
(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-methylpyrrolidine-2-carboxylic acid
- (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-ethylpyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid lies in its tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and specificity in biochemical interactions.
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)13(11(19)20)5-4-6-15(13)10(18)8(14)7-9(16)17/h8H,4-7,14H2,1-3H3,(H,16,17)(H,19,20)/t8-,13-/m0/s1 |
InChIキー |
XPXBBVZKZGKARA-SDBXPKJASA-N |
異性体SMILES |
CC(C)(C)[C@]1(CCCN1C(=O)[C@H](CC(=O)O)N)C(=O)O |
正規SMILES |
CC(C)(C)C1(CCCN1C(=O)C(CC(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



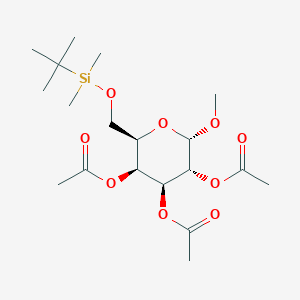
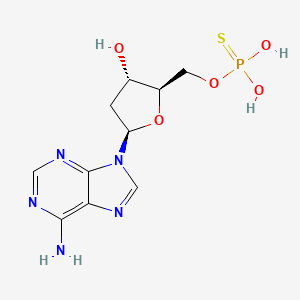
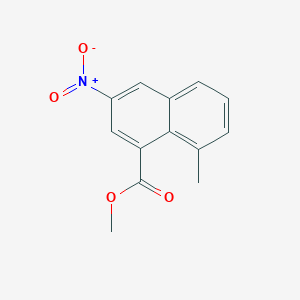
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
